molecular formula C10H13NO B3009069 2-[(Dimethylamino)methyl]benzaldehyde CAS No. 19886-78-3

2-[(Dimethylamino)methyl]benzaldehyde

Cat. No. B3009069
CAS RN: 19886-78-3
M. Wt: 163.22
InChI Key: GWLMZALRNYGLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Dimethylamino)methyl]benzaldehyde (DMAMB) is an organic compound that belongs to the class of benzaldehydes. It is a colorless liquid with a sweet, pungent odor and has a melting point of -20 °C and a boiling point of 170 °C. DMAMB is an important intermediate in the synthesis of pharmaceuticals, dyes, and perfumes. It is also used as a flavoring agent in food products and as a reagent in organic synthesis.

Scientific Research Applications

Asymmetric Synthesis

2-[(Dimethylamino)methyl]benzaldehyde plays a significant role in asymmetric synthesis. A study by Yamakawa and Noyori (1999) revealed that its derivative, (2S)-3-exo-(dimethylamino)isoborneol ((2S)-DAIB), is crucial in the asymmetric addition of dimethylzinc to benzaldehyde. This process involves a methylzinc aminoalkoxide/dimethylzinc/benzaldehyde mixed-ligand complex, showing the importance of this compound in enantioselective catalysis (Yamakawa & Noyori, 1999).

Vibrational Dynamics in Materials

In the field of materials science, 4-(dimethylamino) benzaldehyde (a variant of this compound) has been studied for its vibrational dynamics. Nolasco, Ribeiro-Claro, and Vaz (2022) used inelastic neutron scattering and periodic DFT calculations to understand the external phonon modes and molecular vibrations in the crystalline form of this compound (Nolasco, Ribeiro-Claro, & Vaz, 2022).

Catalysis in Organic Chemistry

Kitamura, Oka, and Noyori (1999) explored the role of 3-exo-(Dimethylamino)isoborneol in promoting the asymmetric addition of dialkylzincs to aldehydes. This study provided insights into the catalytic organozinc species, demonstrating the importance of this compound derivatives in catalysis within organic chemistry (Kitamura, Oka, & Noyori, 1999).

Spectroscopic Analysis

Kushto and Jagodzinski (1998) conducted a spectroscopic analysis of 4-(dimethylamino)benzaldehyde. Their work involved infrared and Raman spectra of isotopic forms, providing valuable information about the molecular structure and behavior of compounds related to this compound (Kushto & Jagodzinski, 1998).

Corrosion Inhibition

In an interesting application in materials engineering, Singh et al. (2016) investigated 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone as a corrosion inhibitor for mild steel. This study highlighted the potential of derivatives of this compound in protecting metals against corrosion, emphasizing its utility in industrial applications (Singh, Kumar, Udayabhanu, & John, 2016).

Safety and Hazards

“2-[(Dimethylamino)methyl]benzaldehyde” is considered hazardous. It is harmful if swallowed . It is also harmful to aquatic life with long-lasting effects . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, remove the person to fresh air . If ingested, do not induce vomiting and call a physician or poison control center immediately .

properties

IUPAC Name

2-[(dimethylamino)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLMZALRNYGLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.